5-Aminopyridine-3-sulfonyl fluoride
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Overview
Description
5-Aminopyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O2S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of anti-inflammatory drugs , suggesting potential targets could be enzymes or receptors involved in inflammatory pathways.
Mode of Action
Fluoropyridines, a class of compounds to which it belongs, are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This suggests that the compound might interact with its targets through these electron-withdrawing groups, potentially altering the targets’ functions.
Biochemical Pathways
Given its potential use in the synthesis of anti-inflammatory drugs , it may affect pathways related to inflammation.
Result of Action
Based on its potential use in the synthesis of anti-inflammatory drugs , it may have effects on cellular processes related to inflammation.
Biochemical Analysis
Biochemical Properties
It is known that sulfonyl fluorides can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.
Cellular Effects
It is known that fluoride can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that sulfonyl fluorides can interact with biomolecules, potentially leading to changes in gene expression .
Metabolic Pathways
It is known that fluoride can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
There is currently no available information on the subcellular localization of 5-Aminopyridine-3-sulfonyl fluoride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyridine-3-sulfonyl fluoride typically involves the reaction of 5-aminopyridine with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Aminopyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Scientific Research Applications
5-Aminopyridine-3-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 5-Aminopyridine-3-sulfonic acid
- 5-Aminopyridine-3-sulfonamide
- 5-Aminopyridine-3-sulfonyl chloride
Uniqueness
5-Aminopyridine-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in applications requiring selective modification of biomolecules .
Properties
IUPAC Name |
5-aminopyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-11(9,10)5-1-4(7)2-8-3-5/h1-3H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMFSNLCPWPSAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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